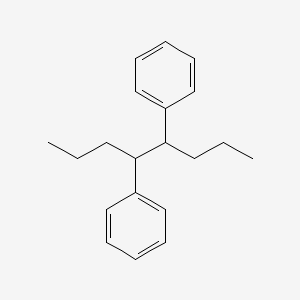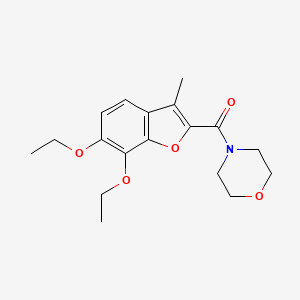
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- is an organic compound that features a morpholine ring substituted with a benzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- typically involves the reaction of morpholine with a benzofuran derivative. One common method involves the use of 6,7-diethoxy-3-methyl-2-benzofuran-1-carboxylic acid chloride as a starting material, which reacts with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzofuran moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted morpholine or benzofuran derivatives.
Applications De Recherche Scientifique
Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-
- **Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)acetyl)-
- **Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)propionyl)-
Uniqueness
Morpholine, 4-((6,
Propriétés
Numéro CAS |
40713-21-1 |
|---|---|
Formule moléculaire |
C18H23NO5 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H23NO5/c1-4-22-14-7-6-13-12(3)15(24-16(13)17(14)23-5-2)18(20)19-8-10-21-11-9-19/h6-7H,4-5,8-11H2,1-3H3 |
Clé InChI |
BXUHESQNDHQBSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCOCC3)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


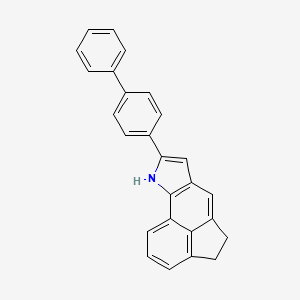
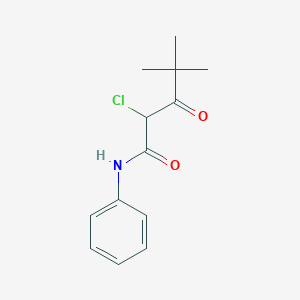
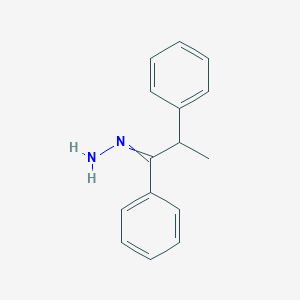
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
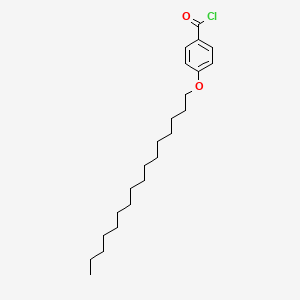
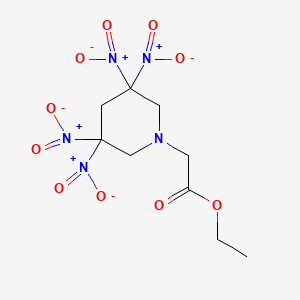
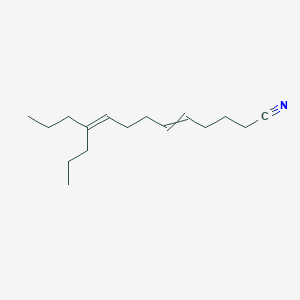
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
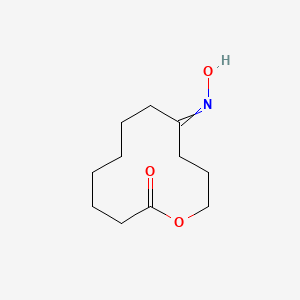

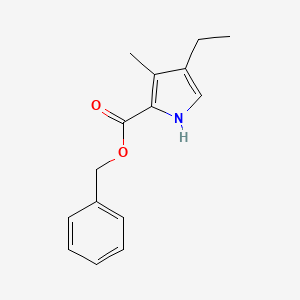
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
